2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of an indene core, a benzylidene moiety, and an imidazole ring.
- The benzylidene group refers to a substituted benzene ring with a double bond between the carbon atoms attached to the substituent.
- Overall, this compound combines aromaticity, double bonds, and heterocyclic features, making it intriguing for research.
Indene: is a bicyclic aromatic hydrocarbon with a five-membered ring fused to a six-membered ring. It exhibits interesting electronic properties and has applications in organic electronics and materials science.
Imidazole: is a five-membered heterocyclic ring containing two nitrogen atoms. It’s found in various biologically active compounds.
Preparation Methods
- The synthesis involves two steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Formation of 2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide:
Chemical Reactions Analysis
- This compound likely undergoes nucleophilic aromatic substitution (SNAr) reactions due to the presence of the benzylidene group.
- Common reagents include thiosemicarbazide , fluorobenzaldehyde , and DMSO .
- Major products include the benzaldehyde intermediate and the final acetamide compound.
Scientific Research Applications
Medicine: Investigate its potential as an due to its aromatic and heterocyclic features.
Chemistry: Study its reactivity in SNAr reactions and explore its coordination chemistry.
Industry: Assess its use in organic electronics or materials science.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
- Further research is needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
- Similar compounds may include other benzylidene derivatives or indene-based molecules.
- Highlight its uniqueness, such as the combination of benzylidene, indene, and imidazole motifs.
Remember that further experimental studies and computational analyses are crucial to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C23H20FN3O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20FN3O2S/c1-14-19(11-15-3-6-17(7-4-15)30(2)29)18-8-5-16(24)12-21(18)20(14)13-22(28)27-23-25-9-10-26-23/h3-12H,13H2,1-2H3,(H2,25,26,27,28)/b19-11- |
InChI Key |
UYAGXEJQGPRBHC-ODLFYWEKSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CN4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.